molecular formula C15H19BrN2 B14613477 1H-Imidazole, 1-[2-(4-bromophenyl)hexyl]- CAS No. 58831-18-8

1H-Imidazole, 1-[2-(4-bromophenyl)hexyl]-

Cat. No.: B14613477
CAS No.: 58831-18-8
M. Wt: 307.23 g/mol
InChI Key: MZHGNGQGLMWHGJ-UHFFFAOYSA-N
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Description

1H-Imidazole, 1-[2-(4-bromophenyl)hexyl]- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms Imidazole and its derivatives are known for their broad range of chemical and biological properties This particular compound features a bromophenyl group attached to a hexyl chain, which is further connected to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 1-[2-(4-bromophenyl)hexyl]- typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole, 1-[2-(4-bromophenyl)hexyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed:

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1H-Imidazole, 1-[2-(4-bromophenyl)hexyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity and specificity, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • 1H-Imidazole, 1-[2-(4-chlorophenyl)hexyl]-
  • 1H-Imidazole, 1-[2-(4-fluorophenyl)hexyl]-
  • 1H-Imidazole, 1-[2-(4-methylphenyl)hexyl]-

Comparison: 1H-Imidazole, 1-[2-(4-bromophenyl)hexyl]- is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, fluoro, and methyl analogs . The bromine atom can participate in halogen bonding and other interactions that are not possible with other substituents, potentially leading to distinct properties and applications.

Properties

CAS No.

58831-18-8

Molecular Formula

C15H19BrN2

Molecular Weight

307.23 g/mol

IUPAC Name

1-[2-(4-bromophenyl)hexyl]imidazole

InChI

InChI=1S/C15H19BrN2/c1-2-3-4-14(11-18-10-9-17-12-18)13-5-7-15(16)8-6-13/h5-10,12,14H,2-4,11H2,1H3

InChI Key

MZHGNGQGLMWHGJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CN1C=CN=C1)C2=CC=C(C=C2)Br

Origin of Product

United States

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